
N-(4-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea, also known as EMPTU, is a chemical compound that belongs to the class of thiourea derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and material sciences.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, N-(4-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea has been shown to possess anticancer, antifungal, and antibacterial activities. It has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, N-(4-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Mécanisme D'action
The exact mechanism of action of N-(4-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea is not fully understood. However, it is believed that N-(4-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase and DNA polymerase. In addition, N-(4-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea has been shown to inhibit the production of reactive oxygen species, which play a crucial role in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea has been shown to possess various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. In addition, N-(4-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. N-(4-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea has also been found to possess antifungal and antibacterial activities.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, N-(4-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea has been extensively studied for its potential applications in various fields, making it a well-established compound. However, there are some limitations to using N-(4-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications. In addition, N-(4-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea has been found to be toxic to some non-cancerous cells, which limits its potential use in certain applications.
Orientations Futures
There are several future directions for research on N-(4-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea. One area of research could be to further elucidate its mechanism of action, which could lead to the development of more effective cancer treatments. Another area of research could be to explore its potential applications in agriculture, such as its use as a pesticide or herbicide. Additionally, research could be conducted on the potential use of N-(4-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea in material sciences, such as its use in the development of new materials with unique properties. Finally, research could be conducted on the potential use of N-(4-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea in the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, N-(4-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its anticancer, antifungal, antibacterial, anti-inflammatory, and antioxidant properties make it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to optimize its use in various applications.
Méthodes De Synthèse
N-(4-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea can be synthesized using a variety of methods, including the reaction between 4-ethoxyaniline and 3-methoxybenzoyl isothiocyanate in the presence of a base. The resulting product is then purified using column chromatography. Other methods include the reaction between 4-ethoxyaniline and 3-methoxybenzoyl chloride followed by the addition of thiourea and a base.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-20-14-9-7-12(8-10-14)17-16(21)18-13-5-4-6-15(11-13)19-2/h4-11H,3H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKLPJAFEXWXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

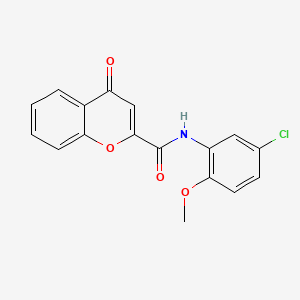
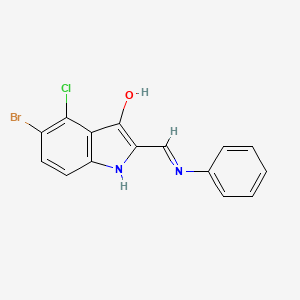
![N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5721261.png)
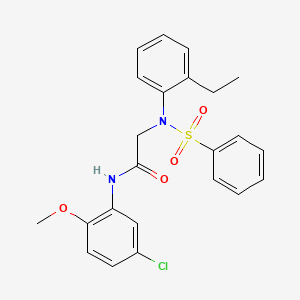
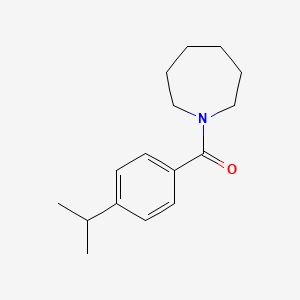
![1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]-1-propanone](/img/structure/B5721286.png)
![8-methoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5721290.png)
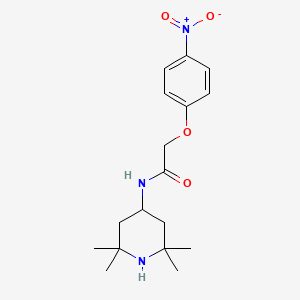
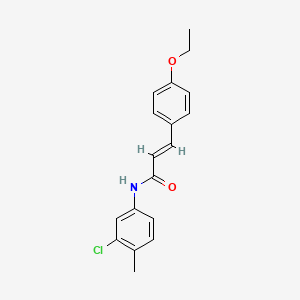
![3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5721322.png)

![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}-N'-(4-methoxyphenyl)thiourea](/img/structure/B5721332.png)

![2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5721340.png)